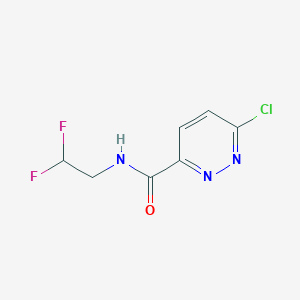

6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide

CAS No.:

Cat. No.: VC13515677

Molecular Formula: C7H6ClF2N3O

Molecular Weight: 221.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClF2N3O |

|---|---|

| Molecular Weight | 221.59 g/mol |

| IUPAC Name | 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C7H6ClF2N3O/c8-5-2-1-4(12-13-5)7(14)11-3-6(9)10/h1-2,6H,3H2,(H,11,14) |

| Standard InChI Key | JXIUFNNTDDPYLH-UHFFFAOYSA-N |

| SMILES | C1=CC(=NN=C1C(=O)NCC(F)F)Cl |

| Canonical SMILES | C1=CC(=NN=C1C(=O)NCC(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a pyridazine core substituted at position 3 with a carboxamide group and at position 6 with a chlorine atom. The carboxamide nitrogen is further functionalized with a 2,2-difluoroethyl chain, contributing to its hydrophobicity and electronic properties. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.59 g/mol |

| IUPAC Name | 6-Chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide |

| SMILES | ClC1=NN=C(C(=O)NCC(F)F)C=C1 |

| InChIKey | JXIUFNNTDDPYLH-UHFFFAOYSA-N |

The difluoroethyl group enhances metabolic stability compared to non-fluorinated analogs, a common strategy in drug design to modulate pharmacokinetics .

Synthesis and Manufacturing Processes

Synthesis typically begins with pyridazine derivatives, where selective functionalization introduces the chloro and carboxamide groups. A representative route involves:

-

Chlorination: Pyridazine-3-carboxylic acid undergoes chlorination at position 6 using phosphorus oxychloride or thionyl chloride.

-

Carboxamide Formation: The carboxylic acid is converted to an acyl chloride, followed by reaction with 2,2-difluoroethylamine to yield the target compound.

-

Purification: Column chromatography or recrystallization isolates the product, with yields and purity dependent on reaction conditions.

Patents describing analogous compounds, such as phthalazine derivatives with trifluoroethyl carboxamides, highlight the broader applicability of fluoroalkyl groups in enhancing binding affinity and solubility .

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

H NMR: Signals for the pyridazine ring protons appear as doublets between δ 7.5–8.5 ppm. The difluoroethyl group’s methylene protons split into a triplet due to coupling with fluorine ().

-

F NMR: Two distinct fluorine resonances near δ -120 ppm confirm the geminal difluoro configuration.

Infrared (IR) Spectroscopy

-

Strong absorption at ~1650 cm corresponds to the carbonyl stretch of the carboxamide group.

-

C–F vibrations in the difluoroethyl moiety appear as peaks between 1100–1200 cm.

Mass Spectrometry (MS)

-

The molecular ion peak at m/z 221.59 aligns with the molecular weight. Fragmentation patterns include loss of the difluoroethyl group () and chlorine.

Recent Advances and Research Directions

Recent patents describe structurally related compounds, such as N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, which exhibit improved enzymatic inhibition and metabolic stability . These findings suggest that further optimization of the difluoroethyl chain or pyridazine substitutions could enhance the compound’s efficacy.

Ongoing research in sphingolipid metabolism highlights carboxamides’ potential in treating neurological disorders . Evaluating 6-chloro-N-(2,2-difluoroethyl)pyridazine-3-carboxamide in similar disease models could validate its therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume